molecular formula C10H14ClNO B12674181 N-Phenylmorpholine hydrochloride CAS No. 3976-10-1

N-Phenylmorpholine hydrochloride

Cat. No.: B12674181
CAS No.: 3976-10-1
M. Wt: 199.68 g/mol
InChI Key: OJTANAMJGXNZOK-UHFFFAOYSA-N
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Description

N-Phenylmorpholine hydrochloride: is a chemical compound with the molecular formula C10H13NO.ClH. It is a derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylmorpholine hydrochloride can be synthesized through several methods. One common method involves the reaction of morpholine with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of N-phenylmorpholine as the primary product. The hydrochloride salt is then obtained by treating N-phenylmorpholine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal catalysts such as copper(I), copper(II), nickel(II), iron(III), silver(I), titanium(IV), palladium(II), or rhodium(II). These catalysts facilitate the reaction between morpholine and aniline, leading to higher yields and more efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Phenylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Phenylmorpholine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of phenylmorpholine derivatives on biological systems. It is used in the development of new drugs and in the study of enzyme inhibition .

Medicine: It is used in the synthesis of compounds with potential analgesic, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is used in the manufacture of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The phenyl group in this compound allows it to interact with aromatic amino acids in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

  • 2-Phenylmorpholine
  • 2-Phenyl-3-methylmorpholine
  • 2-Phenyl-3,4-dimethylmorpholine
  • 2-Phenyl-5-methylmorpholine
  • 2-Phenyl-3-ethylmorpholine
  • 2-Phenyl-3-methyl-4-ethylmorpholine
  • 2-Phenyl-3,5-dimethylmorpholine
  • 2-Phenyl-3,6-dimethylmorpholine
  • 2-Phenyl-5,5-dimethylmorpholine
  • 2-Phenyl-3-methylmorpholin-5-one
  • 4-Isopropyl-2-phenylmorpholine
  • Fenbutrazate
  • Morazone
  • 2-Fluorophenmetrazine
  • 3-Fluorophenmetrazine
  • 4-Fluorophenmetrazine
  • 3-Fluorophenetrazine
  • 3-Chlorophenmetrazine
  • 3-Methoxyphenmetrazine
  • 2-Methylphenmetrazine
  • 3-Methylphenmetrazine
  • 4-Methylphenmetrazine
  • 4-Methylphendimetrazine
  • 3,4-Methylenedioxyphenmetrazine
  • Naphthylmetrazine
  • 2-(Thiophen-2-yl)-3-methylmorpholine
  • 2-(2,5-Dimethoxy-4-bromophenyl)morpholine
  • 2-(3-(Trifluoromethyl)phenyl)morpholine
  • Oxaflozane
  • Phenmetrazol
  • N-Ethylphenmetrazol
  • (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
  • (2S,3S,5R)-2-(3,5-Difluorophenyl)-3,5-dimethylmorpholin-2-ol
  • PF-219,061
  • PF-592,379
  • OSU-6162
  • LPH-5
  • 2-Methyl-3-phenylpiperidine
  • 2-Phenyl-3-methyl-thiomorpholine
  • Picilorex
  • Butyltolylquinuclidine
  • 3-Benzylmorpholine
  • 3-Benzhydrylmorpholine .

Uniqueness: N-Phenylmorpholine hydrochloride is unique due to its specific substitution pattern and its ability to interact with various molecular targets. Its phenyl group provides distinct chemical properties that differentiate it from other morpholine derivatives. This uniqueness makes it valuable in scientific research and industrial applications .

Properties

CAS No.

3976-10-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-phenylmorpholine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5H,6-9H2;1H

InChI Key

OJTANAMJGXNZOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2.Cl

Origin of Product

United States

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